molecular formula C9H7NO2S B6590158 methyl 1,2-benzothiazole-6-carboxylate CAS No. 1823835-78-4

methyl 1,2-benzothiazole-6-carboxylate

Cat. No. B6590158
CAS RN: 1823835-78-4
M. Wt: 193.2
InChI Key:
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Description

Methyl 1,2-benzothiazole-6-carboxylate (MBTC) is a compound that has been studied for its potential applications in various scientific research areas. MBTC is a derivative of benzothiazole, a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. MBTC has been shown to possess a wide variety of biochemical and physiological effects, and has been used in a number of laboratory experiments. In

Scientific Research Applications

Methyl 1,2-benzothiazole-6-carboxylate has been used in a variety of scientific research applications. It has been used as a substrate for the production of novel compounds, such as benzothiazol-6-yl-2-methyl-1-oxo-2-thioxo-1,2-dihydro-1,2-thiazine-3-carboxylic acid, which has been studied for its potential anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential to act as an antioxidant, and has been used in studies of oxidative stress and its effects on cells.

Mechanism of Action

The mechanism of action of methyl 1,2-benzothiazole-6-carboxylate is not fully understood. It is believed that this compound interacts with certain proteins, enzymes, or receptors in the cell, and that this interaction results in the biochemical and physiological effects of the compound. It is also believed that this compound may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties, as well as the ability to regulate cell growth and differentiation. This compound has also been shown to have an effect on the expression of certain genes, and has been studied for its potential to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

Methyl 1,2-benzothiazole-6-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and availability. It is also relatively easy to synthesize, and can be used in a variety of experiments. However, this compound has been shown to have a relatively short half-life in some experiments, which can limit its usefulness in certain applications. Additionally, this compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of methyl 1,2-benzothiazole-6-carboxylate are numerous, and there are a number of future directions that could be explored. One potential direction is to further study the mechanism of action of this compound, and to identify the proteins, enzymes, and receptors with which it interacts. Another potential direction is to study the effects of this compound on different cell types, and to identify any potential therapeutic applications. Additionally, further research could be done to explore the potential of this compound as an antioxidant, as well as its potential to modulate gene expression. Finally, further research could be done to explore the potential of this compound as a drug delivery system.

Synthesis Methods

Methyl 1,2-benzothiazole-6-carboxylate can be synthesized in a number of different ways. The most common method is to react benzothiazole with an acid chloride, such as chloroacetic acid, in the presence of a base, such as sodium hydroxide. The reaction yields this compound as the main product. Other methods of synthesis include the reaction of benzothiazole with an alkyl halide, such as ethyl chloride, in the presence of a base, and the reaction of benzothiazole with an aldehyde, such as formaldehyde, in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 1,2-benzothiazole-6-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-aminobenzenethiol", "methyl chloroformate", "sodium hydroxide", "sodium bicarbonate", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium nitrite", "sodium acetate", "acetic acid" ], "Reaction": [ "Step 1: 2-aminobenzenethiol is reacted with methyl chloroformate in the presence of sodium hydroxide to form methyl 2-mercaptobenzoate.", "Step 2: Methyl 2-mercaptobenzoate is then reacted with sodium bicarbonate and acetic anhydride to form methyl 2-acetylaminothiobenzoate.", "Step 3: Methyl 2-acetylaminothiobenzoate is then treated with sulfuric acid to form 2-acetylaminothiobenzoic acid.", "Step 4: 2-acetylaminothiobenzoic acid is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 5: The diazonium salt is then coupled with sodium acetate and acetic acid to form methyl 1,2-benzothiazole-6-carboxylate." ] }

CAS RN

1823835-78-4

Molecular Formula

C9H7NO2S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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